

# On the Wander: A Comparative Guide to the Reproducibility of Mind-Wandering Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An examination of the reproducibility of a key finding in the cognitive science of mind-wandering, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of original and subsequent research on the relationship between working memory capacity and the propensity to mind-wander. This document synthesizes quantitative data, details experimental protocols, and visualizes the logical and methodological frameworks of the pivotal studies in this area.

The scientific study of mind-wandering, or task-unrelated thought, has significant implications for understanding attention, cognitive control, and even the symptomatic profiles of certain neurological and psychiatric conditions. A central finding in this field, first reported by Kane et al. in 2007, proposed that an individual's working memory capacity (WMC) is a key factor in predicting their ability to stay on task, particularly in demanding situations. This guide delves into the original research and subsequent studies that have sought to replicate and challenge this influential finding.

## At a Glance: Comparing the Data on WMC and Mind-Wandering

The following table summarizes the key quantitative findings from the original Kane et al. (2007) study and a notable subsequent study by Smeekens and Kane (2016) that explored the same relationship under different conditions.

Finding	Kane et al. (2007)	Smeekens and Kane (2016)
Primary Outcome	Working Memory Capacity (WMC) moderates the relationship between mind-wandering and the cognitive demand of daily activities.	WMC did not moderate the association between concentration and mind-wandering in a laboratory setting.
Setting	Daily Life (Experience Sampling)	Laboratory
Key Statistic 1	A significant interaction between WMC and self-reported concentration on mind-wandering. Individuals with higher WMC reported less mind-wandering during challenging activities.	No significant interaction between WMC and mind-wandering during incubation periods of a divergent thinking task.
Key Statistic 2	Overall mind-wandering rates were not directly correlated with WMC.	WMC did not correlate with creativity in divergent thinking tasks.
Conclusion	Executive control, as indexed by WMC, helps to constrain mind-wandering when a task is cognitively demanding.	The relationship between WMC and mind-wandering observed in daily life may not directly translate to all laboratory-based tasks.

## Deconstructing the Experiments: Methodological Protocols

The differences in the findings between the original and subsequent studies can be better understood by examining their respective experimental designs.

### Kane et al. (2007): Experience-Sampling in Daily Life

The seminal 2007 study aimed to understand mind-wandering in a naturalistic setting.

Participants: 124 undergraduate students were recruited for the study.

Procedure:

- Baseline WMC Measurement: Participants first completed a battery of complex memory-span tasks in a laboratory setting to determine their individual Working Memory Capacity (WMC) scores.
- Experience Sampling Method (ESM): For the following seven days, participants carried a personal digital assistant (PDA).
- Thought Probes: The PDA emitted a signal at eight unpredictable times each day. Upon each signal, participants were prompted to answer a series of questions about their immediate thoughts and the context of their activity. A key question asked whether their mind had **wandered** from their current activity.
- Data Analysis: The researchers analyzed the relationship between participants' WMC scores and their self-reported instances of mind-**wandering**, specifically looking at how this relationship was affected by the perceived cognitive demand of their activities.

## Smeekens and Kane (2016): A Laboratory-Based Investigation

This study sought to explore the relationship between WMC, mind-**wandering**, and creativity in a controlled laboratory environment.

Participants: The study involved undergraduate students participating in three separate experiments.

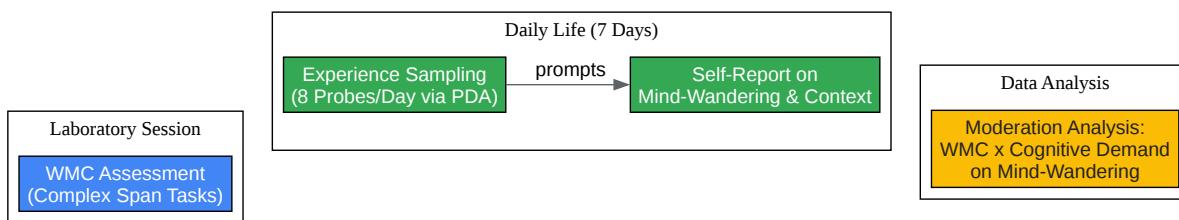
Procedure:

- WMC Assessment: Similar to the 2007 study, participants' WMC was assessed using complex span tasks.
- Divergent Thinking Task: Participants were engaged in tasks designed to measure creative thinking, which included periods of incubation.

- Mind-**Wandering** Probes: During the incubation periods, participants were intermittently probed about their thoughts to assess the rate of task-unrelated thoughts (TUTs), a laboratory analog for mind-**wandering**.
- Data Analysis: The study examined the correlations between WMC, the frequency of TUTs during incubation, and performance on the creativity tasks.

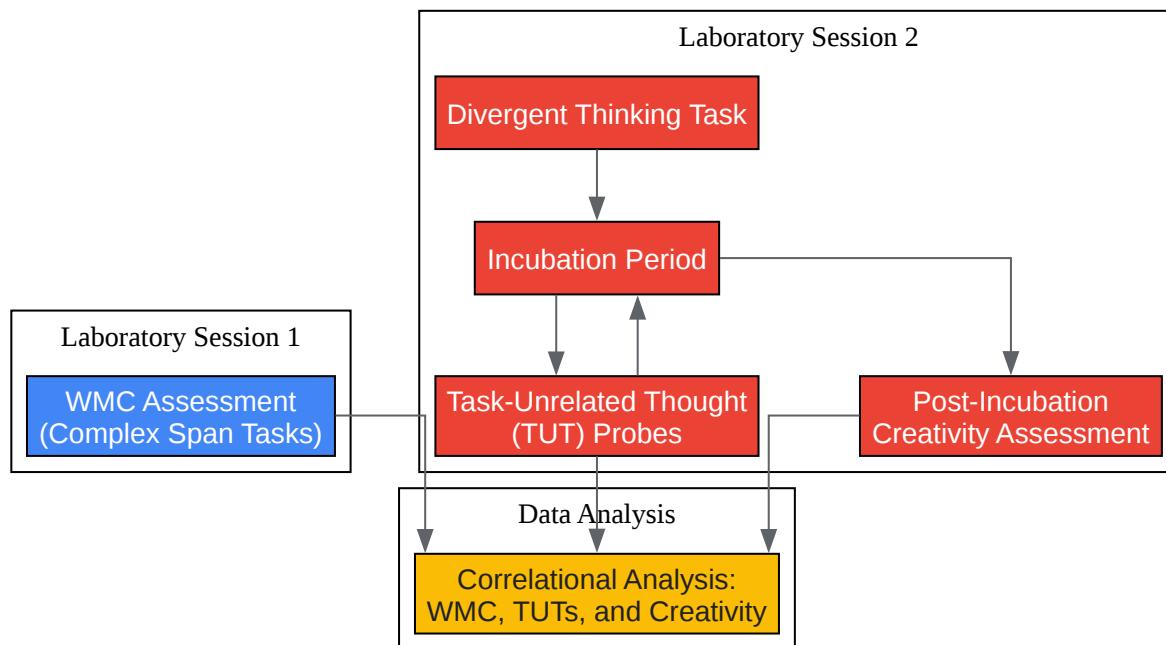
## Visualizing the Research Frameworks

The following diagrams illustrate the logical flow and experimental workflows of the key studies discussed.



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**Diagram 1:** Experimental Workflow of Kane et al. (2007)



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**Diagram 2:** Experimental Workflow of Smeekens and Kane (2016)

## Conclusion

The body of research following the initial findings of Kane et al. (2007) highlights the nuanced nature of the relationship between working memory capacity and mind-wandering. While the original study's conclusion that higher WMC is associated with less mind-wandering in cognitively demanding real-world situations appears to be robust and has been conceptually replicated, the findings from laboratory settings, such as those by Smeekens and Kane (2016), suggest that this relationship is not universal across all tasks and contexts.

These differing results underscore the importance of methodological diversity in cognitive science. The experience-sampling method provides a unique window into cognitive processes as they occur in daily life, while controlled laboratory experiments allow for the precise manipulation of variables. The discrepancies in the findings are not necessarily contradictions but rather pieces of a more complex puzzle, suggesting that factors such as the nature of the

primary task, the environment, and individual motivations may also play a significant role in the interplay between executive control and the **wandering** mind. For researchers and professionals in drug development, this underscores the need to consider both the ecological validity and the specific cognitive demands of assessment tasks when evaluating compounds intended to modulate attention and executive function.

- To cite this document: BenchChem. [On the Wander: A Comparative Guide to the Reproducibility of Mind-Wandering Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680229#reproducibility-of-wander-research-findings\]](https://www.benchchem.com/product/b1680229#reproducibility-of-wander-research-findings)

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